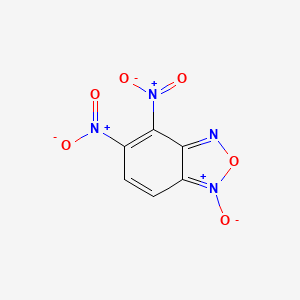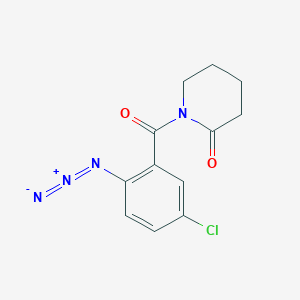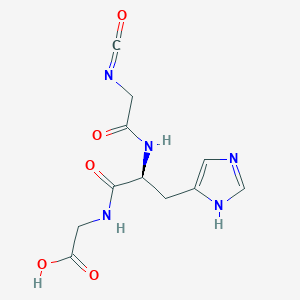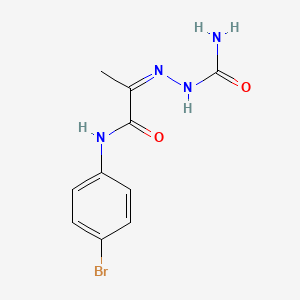
4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. This compound is characterized by the presence of two nitro groups and a keto group, making it highly reactive and useful in various chemical applications.
Vorbereitungsmethoden
The synthesis of 4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction is carried out by slowly adding the nitrating mixture to the benzoxadiazole derivative, followed by purification steps to isolate the desired product .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups. Common reagents for these reactions include alkoxides and amines.
Oxidation: The compound can be further oxidized to form more complex structures, although this is less common due to the stability of the nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields amino derivatives, while substitution can produce a wide range of substituted benzoxadiazoles .
Wissenschaftliche Forschungsanwendungen
4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, making the compound useful in studying cellular mechanisms and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole can be compared with other benzoxadiazole derivatives, such as:
4-Nitro-2,1,3-benzoxadiazole: This compound has a single nitro group and is used as a fluorescent probe in biological studies.
4,7-Dibromo-2,1,3-benzoxadiazole: This derivative is used in the synthesis of light-emitting diodes and conducting polymers for organic electronics.
The uniqueness of this compound lies in its dual nitro groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its mono-nitro counterparts .
Eigenschaften
CAS-Nummer |
663616-91-9 |
|---|---|
Molekularformel |
C6H2N4O6 |
Molekulargewicht |
226.10 g/mol |
IUPAC-Name |
4,5-dinitro-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C6H2N4O6/c11-8(12)4-2-1-3-5(6(4)9(13)14)7-16-10(3)15/h1-2H |
InChI-Schlüssel |
ZVLHRIAZZXQKAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=[N+](ON=C2C(=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)


![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)



![1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15160299.png)
![2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B15160306.png)


![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
